molecular formula C10H15NO6 B1300933 Diethyl (carboxymethylamino)methylenemalonate CAS No. 54132-81-9

Diethyl (carboxymethylamino)methylenemalonate

Cat. No.: B1300933
CAS No.: 54132-81-9
M. Wt: 245.23 g/mol
InChI Key: VHDKFEVVWUENKR-UHFFFAOYSA-N
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Description

Diethyl (carboxymethylamino)methylenemalonate is an organic compound with the molecular formula C10H15NO6. It is known for its unique structure, which includes both ester and amine functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (carboxymethylamino)methylenemalonate can be synthesized through the reaction of diethyl ethoxymethylenemalonate with glycine. The reaction typically occurs under mild conditions, with the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (carboxymethylamino)methylenemalonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amines and esters.

Scientific Research Applications

Diethyl (carboxymethylamino)methylenemalonate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.

    Industry: Applied in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl (carboxymethylamino)methylenemalonate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further chemical reactions. The amine group can form hydrogen bonds and interact with biological molecules, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Similar in structure but lacks the amine group.

    Dimethyl malonate: Another ester of malonic acid, differing in the alkyl groups attached to the ester.

    Ethyl acetoacetate: Contains a similar ester group but has a different functional group arrangement.

Uniqueness

Diethyl (carboxymethylamino)methylenemalonate is unique due to the presence of both ester and amine groups, allowing it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

2-[(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO6/c1-3-16-9(14)7(10(15)17-4-2)5-11-6-8(12)13/h5,11H,3-4,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDKFEVVWUENKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNCC(=O)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364455
Record name N-[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54132-81-9
Record name N-[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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